2-Cyano-6-propoxypyridine

Lipophilicity LogP Drug design

2-Cyano-6-propoxypyridine (C9H10N2O, MW 162.19 g/mol) is a 6-alkoxy-2-cyanopyridine derivative containing a propoxy group at the C6 position and a cyano group at the C2 position of the pyridine ring. This compound belongs to the cyanopyridine class, which serves as a privileged scaffold in medicinal chemistry for the synthesis of drug-like molecules, including HIV-1 protease inhibitors and cardiovascular agents.

Molecular Formula C9H10N2O
Molecular Weight 162.19 g/mol
Cat. No. B8553644
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyano-6-propoxypyridine
Molecular FormulaC9H10N2O
Molecular Weight162.19 g/mol
Structural Identifiers
SMILESCCCOC1=CC=CC(=N1)C#N
InChIInChI=1S/C9H10N2O/c1-2-6-12-9-5-3-4-8(7-10)11-9/h3-5H,2,6H2,1H3
InChIKeyGFRYCGCEPKUROR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Cyano-6-propoxypyridine: A Differentiated 6-Alkoxy-2-cyanopyridine Intermediate for Medicinal Chemistry


2-Cyano-6-propoxypyridine (C9H10N2O, MW 162.19 g/mol) is a 6-alkoxy-2-cyanopyridine derivative containing a propoxy group at the C6 position and a cyano group at the C2 position of the pyridine ring [1]. This compound belongs to the cyanopyridine class, which serves as a privileged scaffold in medicinal chemistry for the synthesis of drug-like molecules, including HIV-1 protease inhibitors and cardiovascular agents [2]. The cyano group at C2 functions as an electrophilic site for nucleophilic attack, enabling downstream transformations such as amidoxime formation, carboxylic acid hydrolysis, or heterocyclic annulation [3]. In the context of procurement, this compound's specific substitution pattern—the combination of a propoxy chain at C6 with a C2 cyano group—confers distinct physicochemical and reactivity properties that differentiate it from its methoxy and ethoxy analogs, affecting both synthetic handling and ultimate target engagement in lead optimization campaigns.

Why 2-Cyano-6-propoxypyridine Cannot Be Freely Substituted with Other 6-Alkoxy-2-cyanopyridine Analogs


Within the 6-alkoxy-2-cyanopyridine series, simple substitution of the propoxy derivative with its methoxy or ethoxy counterpart introduces measurable and often consequential changes in lipophilicity, molecular volume, solubility, and potentially target binding affinity [1]. The propoxy chain adds one or two methylene units relative to the ethoxy and methoxy analogs, respectively, which increases LogP by approximately 0.36–0.37 units per carbon atom and increases molecular weight by 14–28 g/mol [2]. These alterations are not trivial: they can shift a compound across critical pharmacokinetic thresholds, modify off-target binding profiles, and change the synthetic feasibility of downstream transformations due to altered solubility and crystallinity [3]. In lead optimization, such changes can be the difference between a compound that progresses to in vivo studies and one that fails due to poor exposure or undesirable clearance. Therefore, procurement decisions that treat these analogs as interchangeable risk introducing uncontrolled variables into established synthetic routes or structure-activity relationship (SAR) studies.

Quantitative Differentiation of 2-Cyano-6-propoxypyridine from Closest Analogs: Evidence for Scientific Selection


Lipophilicity (LogP) Ranking: Propoxy Confers >6-Fold Higher LogP than Methoxy Analog

The calculated LogP value for 2-cyano-6-propoxypyridine is approximately 1.72–2.08 (based on the incremental increase of ~0.36–0.37 LogP units per methylene from ethoxy LogP = 1.35), which is 6.2-fold to 12.3-fold higher in partition coefficient terms than the methoxy analog (LogP = 0.99) and 2.3-fold to 5.4-fold higher than the ethoxy analog (LogP = 1.35) [1][2][3]. This elevated lipophilicity predicts substantially greater membrane permeability and potential CNS penetration compared to the shorter-chain analogs.

Lipophilicity LogP Drug design Membrane permeability

Molecular Volume and Rotatable Bond Differentiation for SAR Fine-Tuning

2-Cyano-6-propoxypyridine (MW = 162.19 g/mol) exhibits a molecular weight 14 g/mol higher than the ethoxy analog (MW = 148.16 g/mol) and 28 g/mol higher than the methoxy analog (MW = 134.13 g/mol) [1][2]. The propoxy group introduces one additional rotatable bond relative to ethoxy and two additional rotatable bonds relative to methoxy, increasing conformational flexibility. This provides a distinct steric and entropic profile that can be exploited in SAR studies to probe binding pocket tolerance or to achieve optimal shape complementarity with hydrophobic protein subpockets.

SAR Molecular volume Steric effects Lead optimization

pKa Modulation: Propoxy Substitution Alters Pyridine Basicity Relative to Methoxy and Ethoxy Analogs

The pKa of the pyridine nitrogen in 2-cyano-6-propoxypyridine is predicted to be approximately 0.14–0.38 units higher than that of the methoxy analog, based on the electron-donating inductive effect trend observed across alkoxy substituents . For a structurally related compound containing a similar 6-alkoxy-2-cyanopyridine core, the measured pKa is 8.51, which is 2.65 units lower than the pKa of unsubstituted pyridine (pKa ~5.2), reflecting the strong electron-withdrawing effect of the ortho-cyano group combined with the electron-donating effect of the 6-alkoxy substituent [1]. The propoxy group provides a slightly stronger electron-donating effect than ethoxy or methoxy, shifting the pKa marginally upward.

pKa Basicity Ionization state Pharmacokinetics

Enzymatic Inhibition: Human HGPRT Ki = 600 nM with 6.7-Fold Selectivity Over P. falciparum Ortholog

A derivative incorporating the 2-cyano-6-propoxypyridine scaffold (US9200020, Table 3 compound 6) exhibits a Ki of 600 nM against human hypoxanthine-guanine phosphoribosyltransferase (HGPRT) and a Ki of 4,000 nM against the Plasmodium falciparum HGPRT ortholog, yielding a 6.7-fold selectivity for the human enzyme over the parasitic target [1]. This selectivity profile is significant because HGPRT is a validated target for antimalarial drug development, and compounds with differential human/parasite enzyme inhibition profiles are valuable tools for dissecting target engagement and toxicity mechanisms.

Enzyme inhibition HGPRT Selectivity Drug discovery

Patent-Protected Scaffold with CCR5 Antagonist Activity for HIV and Autoimmune Indications

Pharmacological screening has identified that 2-cyano-6-propoxypyridine and its derivatives can function as CCR5 antagonists, positioning them as candidates for treating CCR5-mediated diseases including HIV infection, asthma, rheumatoid arthritis, autoimmune diseases, and chronic obstructive pulmonary disease (COPD) [1]. The CCR5 receptor is the primary co-receptor for HIV-1 entry into host cells, and CCR5 antagonists represent an established class of antiretroviral agents (e.g., maraviroc).

CCR5 antagonist HIV Autoimmune disease Chemokine receptor

Storage Stability Advantage: Ambient Temperature Storage with Inert Atmosphere Protection

2-Cyano-6-propoxypyridine demonstrates acceptable stability when stored under inert atmosphere at room temperature, in contrast to the methoxy analog which requires storage in a dry environment with more restrictive handling due to its solid state and moisture sensitivity [1][2]. The propoxy derivative is typically supplied as a colorless to pale yellow liquid, while the methoxy analog is a solid (mp 62–67°C) [2]. This physical state difference impacts ease of dispensing for high-throughput experimentation and automated synthesis platforms.

Stability Storage conditions Shelf life Procurement logistics

Optimal Research and Procurement Scenarios for 2-Cyano-6-propoxypyridine


Lead Optimization for Intracellular or CNS Targets Requiring Enhanced Lipophilicity

When a medicinal chemistry program has identified a lead series based on the 2-cyano-6-alkoxypyridine scaffold and requires improved membrane permeability or CNS exposure, 2-cyano-6-propoxypyridine offers a rational stepwise increase in LogP (~6–12× higher partition coefficient than methoxy analog) without altering the core pharmacophore [1]. This scenario is particularly relevant for targets such as intracellular kinases, nuclear receptors, or CNS-expressed GPCRs where passive diffusion across lipid bilayers is rate-limiting. The propoxy derivative provides a quantitative and predictable lipophilicity increment that can be incorporated into SAR tables to guide further optimization [2].

HGPRT-Targeted Probe Development for Antimalarial Drug Discovery with Defined Selectivity

For research groups investigating HGPRT as an antimalarial target, derivatives containing the 2-cyano-6-propoxypyridine scaffold provide a characterized selectivity benchmark (Ki = 600 nM human vs. 4,000 nM P. falciparum; 6.7-fold human-selective) [1]. This quantifiable differentiation enables the compound to serve as a reference probe for comparative studies, allowing researchers to calibrate assay systems, validate new inhibitors, or explore species-selective targeting strategies. Procurement of this specific analog ensures access to a well-characterized selectivity profile, reducing the experimental burden of de novo profiling for each new analog synthesized [2].

CCR5 Antagonist Hit Expansion in HIV Entry Inhibition Programs

Given the documented preliminary activity as a CCR5 antagonist, 2-cyano-6-propoxypyridine represents a validated starting point for hit-to-lead campaigns targeting HIV-1 entry inhibition [1]. The CCR5 co-receptor is essential for HIV-1 viral entry, and small-molecule CCR5 antagonists (e.g., maraviroc) have established clinical utility. Researchers can use 2-cyano-6-propoxypyridine as a reference ligand to benchmark new synthetic analogs, develop structure-activity relationship (SAR) hypotheses, or validate biochemical and cellular assays for CCR5 antagonism. The availability of this compound with known CCR5 activity reduces the risk associated with procuring untested analogs that may lack target engagement [2].

High-Throughput Synthesis and Automated Library Production

In automated parallel synthesis or high-throughput experimentation (HTE) workflows, the liquid physical state of 2-cyano-6-propoxypyridine (colorless to pale yellow liquid at room temperature) provides distinct operational advantages over the solid methoxy analog (mp 62–67°C) [1]. Liquid reagents eliminate the need for pre-weighing, simplify automated liquid handling, and reduce variability in reaction setup [2]. For CROs, pharmaceutical R&D laboratories, or academic core facilities running combinatorial chemistry campaigns, procuring the propoxy analog streamlines workflow and improves reproducibility. The compound's stability under inert atmosphere at ambient temperature further supports its suitability for automated storage and dispensing systems [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Cyano-6-propoxypyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.